(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2N2S/c26-22-10-8-17(9-11-22)16-30-25-20(12-19-4-1-2-7-24(19)29-25)13-21(15-28)18-5-3-6-23(27)14-18/h1-14H,16H2/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFMMORUFJSSBN-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=C(C#N)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=C(\C#N)/C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile, identified by its CAS number 332385-71-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile is C25H16Cl2N2S. It features a complex structure that includes a quinoline moiety, which is often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinoline core and subsequent modifications to introduce the chlorophenyl and methylsulfanyl groups. Various synthetic pathways have been explored, including palladium-catalyzed cross-coupling reactions, which have proven effective for constructing complex structures in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:
| Compound | Cell Line | GI50 (µM) | Effect on Cell Viability (%) |
|---|---|---|---|
| 3b | MDA-MB-231 | 28 | <30% survival at 25 µM |
| 4e | PC-3 | 56 | Significant reduction |
| 3a | MDA-MB-231 | 48 | <47% survival at 10 µM |
These results indicate that certain analogues exhibit potent antiproliferative effects, particularly against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stabilization of client proteins involved in tumor growth. Compounds like (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile have been shown to induce degradation of CDK1 client proteins while stabilizing Hsp90 and Hsp70 levels without triggering heat shock response (HSR) .
Case Studies
- In Vitro Evaluation : A study evaluated the cytotoxicity of various quinoline derivatives on MDA-MB-231 and PC-3 cells. The results indicated that compounds with similar structures to (Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile exhibited significant growth inhibition at concentrations as low as 10 µM .
- Comparative Analysis : In a comparative study of several quinoline derivatives, it was found that those containing chlorinated phenyl groups showed enhanced biological activity compared to their non-chlorinated counterparts. This suggests that the presence of chlorine may play a role in increasing the potency of these compounds against cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile ()
- Key Differences: Replaces the quinoline-methylsulfanyl group with a sulfonamido moiety attached to a 4-methylbenzene ring.
- Implications: The sulfonamido group may enhance solubility compared to the hydrophobic methylsulfanyl group in the target compound. The aldehyde could serve as a reactive site for further derivatization, unlike the chemically stable quinoline system .
B. (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile ()
- Key Differences: Substitutes the quinoline-methylsulfanyl group with a 3-nitrophenyl ring. The nitro group is a stronger electron-withdrawing group than chlorine, significantly altering electronic properties.
- Implications: Enhanced electron deficiency in the nitrophenyl derivative may increase reactivity in nucleophilic addition reactions. Reduced steric bulk compared to the quinoline system could improve crystallinity or packing efficiency .
Analogues with Heterocyclic Modifications
C. (Z)-3-[2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile ()
- Key Differences: Replaces the quinoline ring with an imidazo[1,2-a]pyridine core. Incorporates an additional chlorine atom on the phenyl ring (3,4-dichlorophenyl).
- Implications :
Analogues with Aliphatic Substituents
D. Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile ()
- Key Differences: Substitutes the quinoline-methylsulfanyl group with a dimethylamino group. Lacks aromaticity at position 3, introducing a flexible aliphatic chain.
- Implications: The dimethylamino group is electron-donating, contrasting with the electron-withdrawing effects of chlorine and sulfur in the target compound. Increased basicity may enhance solubility in acidic environments .
Key Insights from Comparative Analysis
- Electronic Effects: Electron-withdrawing groups (e.g., NO2 in Compound B) increase electrophilicity of the acrylonitrile core, favoring reactions like Michael additions. Electron-donating groups (e.g., dimethylamino in Compound D) may stabilize radical intermediates or enhance protonation in acidic media.
- Steric and Solubility Considerations: Bulky substituents (e.g., quinoline in the target compound) reduce solubility but improve binding specificity in hydrophobic pockets. Polar groups (e.g., sulfonamido in Compound A) enhance aqueous solubility, critical for pharmacokinetics.
- Pharmacological Potential: Heterocyclic systems (quinoline, imidazo[1,2-a]pyridine) are prevalent in drug design due to their ability to engage in π-π and van der Waals interactions. Chlorine atoms improve membrane permeability and metabolic stability via halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
